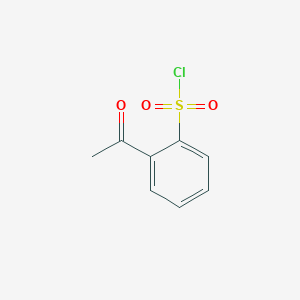
2-Acetylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClO3S. It is a derivative of benzenesulfonyl chloride, where an acetyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under basic conditions to form sulfonamides or sulfonate esters.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to sulfonic acids.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2-Acetylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-acetylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in chemical synthesis to introduce sulfonyl groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: Lacks the acetyl group and is less reactive in certain substitution reactions.
4-Acetylbenzenesulfonyl Chloride: Similar structure but with the acetyl group in a different position, leading to different reactivity and applications.
Benzoyl Chloride: Contains a benzoyl group instead of a sulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Acetylbenzenesulfonyl chloride is unique due to the presence of both acetyl and sulfonyl chloride groups, which confer distinct reactivity patterns
Propiedades
Número CAS |
59522-81-5 |
|---|---|
Fórmula molecular |
C8H7ClO3S |
Peso molecular |
218.66 g/mol |
Nombre IUPAC |
2-acetylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3 |
Clave InChI |
LZSFYFURKZAZOU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
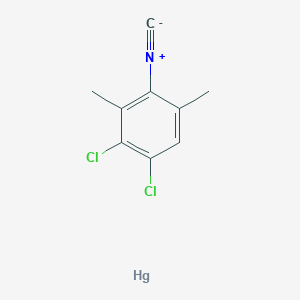

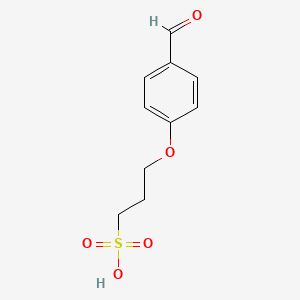
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
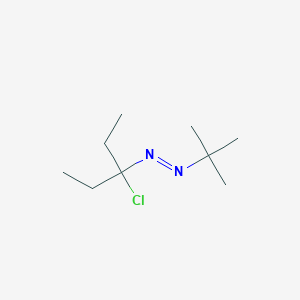
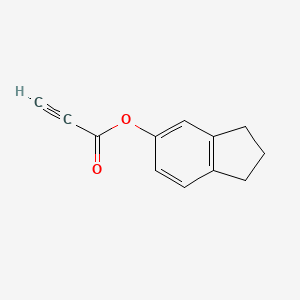
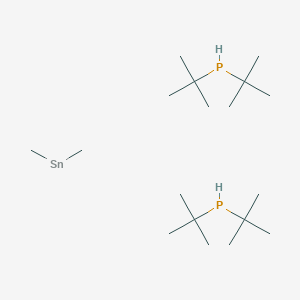
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
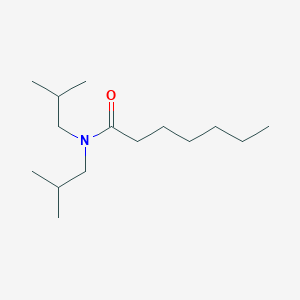
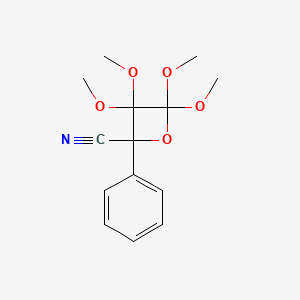
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
